molecular formula C8H14N4S B1304018 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 175204-56-5

4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No. B1304018
CAS RN: 175204-56-5
M. Wt: 198.29 g/mol
InChI Key: YMAXBDGDQWDYKG-UHFFFAOYSA-N
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Description

“4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .


Synthesis Analysis

The synthesis of a similar compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one sulfate, has been reported . The product was confirmed by elementary analysis, IR, and 1H NMR . The combustion energy has been determined by a rotating-bomb calorimeter .

Scientific Research Applications

Antimicrobial Activity

Some new substituted 1,3,5-triazine derivatives, including 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative strains. These compounds showed significant efficacy in inhibiting microbial growth, highlighting their potential as antimicrobial agents (Malik & Patel, 2017).

Reactivity and Synthesis of Derivatives

Research into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, a compound structurally related to 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine, has led to the synthesis of several derivatives through the action of various agents. This work contributes to the understanding of the chemical behavior of triazine compounds and the development of new chemicals with potential applications (Mironovich & Shcherbinin, 2014).

Amine Exchange Reactions

The compound 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, closely related to 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine, has been shown to undergo amine exchange reactions with amino acids, leading to the formation of novel compounds. This research opens new pathways for synthesizing bioactive molecules and exploring their biological activities (Min’yan’ et al., 2010).

Hydrogen-Bond Networks and Catalyst Analog Synthesis

The study of 4,6-dialkyl-2-amino-1,3,5-triazines with bulky alkyl substituents, including 4,6-di-tert-butyl-1,3,5-triazin-2-amine, has revealed their ability to form extended hydrogen-bond networks. This property was utilized in preparing chiral thiourea organocatalysts, indicating the versatility of triazine derivatives in developing novel catalysts and exploring their applications in organic synthesis (Xiao et al., 2015).

Potential in Cell Differentiation

Research on the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, which may include derivatives of 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine, has highlighted their potential cardiogenetic activity. This indicates the possibility of using triazine derivatives in medical research, particularly in studies related to cell differentiation and cardiac health (Linder et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-tert-butyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXBDGDQWDYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381928
Record name 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-56-5
Record name 4-(1,1-Dimethylethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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